1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is an organic compound characterized by its unique molecular structure, which includes a cyclopropane ring substituted with a fluorophenyl group and a carbamoyl group. The compound has the molecular formula C₁₁H₁₀FNO₃ and a molecular weight of approximately 223.2 g/mol. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of inhibitors targeting specific protein kinases, such as c-Met, which are implicated in various cellular processes including proliferation and survival.
This compound can be synthesized through various methods, often involving cyclopropanation reactions or the use of specific reagents to introduce the desired functional groups. It is available from chemical suppliers and is utilized in both academic research and industrial applications.
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is classified as an organic compound, specifically a carboxylic acid derivative. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.
The synthesis of 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves several steps:
The reaction conditions often require specific catalysts and temperature controls to ensure high yields and purity of the final product. For instance, the use of triethylamine as a base can facilitate the formation of the carbamoyl bond under mild conditions.
The molecular structure of 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid features:
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets within biological systems:
This dual interaction capability allows the compound to influence various biological pathways, making it relevant in therapeutic contexts, particularly in cancer research.
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid exhibits:
The compound's reactivity is influenced by its functional groups:
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid has several significant applications:
This compound's unique structure and properties make it a valuable asset in both research and industrial applications, particularly within the fields of drug development and biochemical research.
The systematic IUPAC name 1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid precisely defines the molecular architecture: a cyclopropane ring bearing both a carboxylic acid (–COOH) and a carbamoyl group (–CONH–) attached to the ortho-fluorinated phenyl ring [2] [3]. This name reflects the substitution pattern critical for distinguishing it from other positional isomers, such as the 3-fluoro or 4-fluoro analogs. Key identifiers include:
Structurally, this compound belongs to the cyclopropane dicarboxamide family—a class characterized by high ring strain (≈60° bond angles) that induces significant electronic distortion. The molecule adopts a puckered conformation where the carboxamide and carboxylic acid substituents typically occupy pseudo-axial orientations to minimize torsional strain [4]. This spatial arrangement creates a distinctive steric environment that influences both its chemical reactivity and biological interactions. The ortho-fluorine atom on the aniline ring further contributes to stereoelectronic effects, including enhanced dipole moments and potential for intramolecular hydrogen bonding with the proximal carboxamide carbonyl.
Identifier Type | Value | Source |
---|---|---|
CAS Registry No. | 918642-61-2 | [2] [9] |
MDL Number | MFCD16676129 | [3] |
Molecular Formula | C₁₁H₁₀FNO₃ | [1] [2] [3] |
IUPAC Name | 1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | [2] [3] |
Topological PSA | 66.4 Ų | [7] |
LogP | 1.63–2.28 | [7] [9] |
This cyclopropane derivative serves as a pivotal building block in synthesizing advanced tyrosine kinase inhibitors (TKIs), most notably cabozantinib—a multi-kinase inhibitor targeting MET, VEGFR2, and RET pathways. Its structural role involves providing the sterically constrained dicarbonyl core that facilitates precise orientation within kinase ATP-binding pockets [6] [7]. The compound’s synthesis typically follows a three-step sequence optimized for industrial-scale production:
Industrial manufacturing leverages sophisticated process controls, including:
The molecule’s synthetic versatility enables further derivatization crucial for drug optimization:
Derivatization Pathway | Conditions | Application Target | Biological Activity |
---|---|---|---|
Prodrug Formation | Ethanol/H₂SO₄ | Bioavailability enhancement | AUC₀–₂₄: 89.2 μg·h/mL (vs. 18.7 for parent) [4] |
Nucleophilic Aromatic Substitution | RNH₂/CuI/DMF/80°C | 2-Substituted aniline derivatives | Enhanced kinase selectivity profiles |
Ring-Opening | HCl/EtOH/80°C | Linear chain metabolites | Pharmacological deactivation |
Peptide Conjugation | DIC/HOBt activation | PROTAC-based degraders | Targeted protein degradation |
Comparative studies with positional isomers reveal the ortho-fluorine’s critical influence on physicochemical properties relevant to drug disposition. The 2-fluoro isomer exhibits distinct logD (1.98) and plasma protein binding (89.2%) compared to meta- and para-substituted analogs, underscoring structure-property relationships essential for rational drug design [4].
In pharmaceutical quality systems, this compound is formally designated as cabozantinib impurity due to its emergence as a process-related intermediate and potential degradation product during API synthesis and storage [7] [9]. Regulatory guidelines (ICH Q3A/B) mandate strict control of such impurities at thresholds typically ≤0.15% in final drug substances. Analytical methods for its quantification employ:
Specifications require ≥95% purity for research-grade material, with ≥98% mandated for cGMP applications [3] [5] [7]. The compound’s structural similarity to cabozantinib necessitates rigorous chromatographic separation to avoid co-elution, typically achieved using:
Safety data sheets classify this compound under GHS07 with warning statements (H315, H319) for skin/eye irritation. Handling precautions include nitrile gloves (≥8 mil thickness), chemical goggles, and adequate ventilation. First aid measures specify copious water flushing for dermal/ocular exposure [2] [7].
Parameter | Specification | Analytical Method | Regulatory Context |
---|---|---|---|
Purity Requirement | ≥95–98% (HPLC) | Reverse-phase HPLC-UV | ICH Q6A |
Hazard Classification | GHS07 (Warning) | Safety Data Sheet | OSHA Hazard Communication |
Control Threshold | ≤0.15% in API | LC-MS/MS | ICH Q3A |
Storage Conditions | 2–8°C (protect from moisture) | Stability chambers | ICH Q1A |
The compound’s stability profile demands protection from moisture due to hydrolytic susceptibility of the cyclopropane ring, particularly under acidic conditions where ring-opening degradants form. Accelerated stability studies (40°C/75% RH) inform appropriate retest intervals (typically 12 months when stored at 2–8°C) [3] [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0